Sacubitril is a pharmaceutical compound primarily known for its role as an antihypertensive agent. It is used in combination with valsartan to treat heart failure and is marketed under the brand name Entresto. The compound is a prodrug that is metabolized into its active form, sacubitrilat, which functions as a neprilysin inhibitor. This mechanism enhances the levels of natriuretic peptides, leading to vasodilation and diuresis, thus reducing blood pressure and alleviating heart failure symptoms .
Sacubitril is classified as an antihypertensive drug and a neprilysin inhibitor. It belongs to the category of drugs that modulate the renin-angiotensin-aldosterone system (RAAS) and is particularly effective in patients with chronic heart failure with reduced ejection fraction. The compound has two chiral centers and is typically utilized in its (1S,3R)-configuration .
The synthesis of sacubitril involves several complex steps. Initial methods reported in the literature include:
Recent advancements have also introduced continuous flow methodologies to enhance the efficiency of the synthesis process, including a three-step cascade reaction that employs Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst .
The molecular formula of sacubitril is CHN O, with a molar mass of approximately 411.49 g/mol. The structure features two chiral centers, contributing to its pharmacological activity .
The structural representation can be visualized using various chemical drawing tools or databases like PubChem or ChemSpider, which provide detailed 3D models and SMILES notation for computational analysis.
Sacubitril undergoes metabolic conversion in the body where it is hydrolyzed to sacubitrilat by esterases. This active metabolite inhibits neprilysin, leading to increased concentrations of various peptides including atrial natriuretic peptide and brain natriuretic peptide, which are significant for cardiovascular regulation .
The primary reactions involved in its synthesis include:
Sacubitril acts as a prodrug, rapidly converting to sacubitrilat upon administration. The mechanism involves:
Sacubitril's primary application lies in cardiology as part of combination therapy for heart failure management. It has been shown to improve outcomes in patients with chronic heart failure by reducing hospitalizations and mortality rates associated with heart failure exacerbations .
Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its mechanism of enhancing natriuretic peptide activity, which may provide therapeutic benefits beyond hypertension and heart failure management .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6